molecular formula C7H12O B10776958 2-Cyclopropylmethylenepropanal

2-Cyclopropylmethylenepropanal

Cat. No.: B10776958
M. Wt: 112.17 g/mol
InChI Key: NOQCSSAEKDLHCI-LURJTMIESA-N
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Description

2-Cyclopropylmethylenepropanal is an organic compound belonging to the class of organic oxides It is characterized by a cyclopropyl group attached to a methylene group, which is further connected to a propanal group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropylmethylenepropanal can be achieved through several methods. One common approach involves the reaction of cyclopropyl methyl ketone with methoxymethyl triphenylphosphonium phosphorus chloride in the presence of an alkali. This reaction produces a methoxylated intermediate, which is then subjected to acidified hydrolysis to yield this compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropylmethylenepropanal undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Cyclopropylmethylenepropanal has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Cyclopropylmethylenepropanal involves its interaction with specific molecular targets. The cyclopropyl group imparts conformational rigidity, which can influence the compound’s binding affinity and specificity towards its targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, modulating their activity and function .

Comparison with Similar Compounds

Similar Compounds

    Cyclopropylpropanal: Similar structure but lacks the methylene group.

    Cyclopropylmethyl ketone: Contains a ketone group instead of an aldehyde.

    Cyclopropylcarboxaldehyde: Similar structure but with a different substitution pattern.

Uniqueness

2-Cyclopropylmethylenepropanal is unique due to the presence of both a cyclopropyl group and a methylene group attached to the aldehyde.

Properties

Molecular Formula

C7H12O

Molecular Weight

112.17 g/mol

IUPAC Name

(2S)-3-cyclopropyl-2-methylpropanal

InChI

InChI=1S/C7H12O/c1-6(5-8)4-7-2-3-7/h5-7H,2-4H2,1H3/t6-/m0/s1

InChI Key

NOQCSSAEKDLHCI-LURJTMIESA-N

Isomeric SMILES

C[C@@H](CC1CC1)C=O

Canonical SMILES

CC(CC1CC1)C=O

Origin of Product

United States

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